molecular formula C18H15ClN2O2S B3571849 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3571849
M. Wt: 358.8 g/mol
InChI Key: OLQADCDUGGCZKQ-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 3-position, an ethoxy group at the 4-position, and an N-(4-phenyl-1,3-thiazol-2-yl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the 1,3-thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution on the Benzamide Core: The benzamide core is then functionalized by introducing the chloro and ethoxy groups. This can be done through electrophilic aromatic substitution reactions.

    Coupling Reaction: Finally, the thiazole ring is coupled to the benzamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with the chloro group potentially being replaced by hydrogen.

    Substitution: Substituted benzamides with various nucleophiles replacing the chloro group.

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure with a methyl group instead of a phenyl group on the thiazole ring.

    3-chloro-4-ethoxy-N-(4-ethyl-1,3-thiazol-2-yl)benzamide: Similar structure with an ethyl group instead of a phenyl group on the thiazole ring.

Uniqueness

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the phenyl group on the thiazole ring, which can influence its biological activity and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-2-23-16-9-8-13(10-14(16)19)17(22)21-18-20-15(11-24-18)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQADCDUGGCZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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